Lutrelin

Veterinary Reproduction GnRH Agonist Pharmacology Estrus Induction

Lutrelin (Wy 40972) is a synthetic decapeptide GnRH superagonist featuring D-Trp⁶ substitution and unique C-terminal ethylamide modification. Its fully characterized canine estrus induction protocol (0.6 μg/kg/day × 12-day infusion achieves 100% pregnancy) provides a validated framework not translatable to leuprolide or other agonists. Select for D-Trp⁶-specific receptor binding studies or as a high-potency calibration standard in species-specific GnRHR assays. Research use only.

Molecular Formula C65H85N17O12
Molecular Weight 1296.5 g/mol
CAS No. 66866-63-5
Cat. No. B1630247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutrelin
CAS66866-63-5
SynonymsGnRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-
LHRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-
LHRH-6-tryptophyl-7-(N-methyl-L-leucyl)-9-N-ethylprolinamide-10-deglycinamide
lutrelin acetate
Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-LHRH ethylamide
Wy 40,972
Wy 40972
Wy-40,972F
Wy-40972
Wyeth 40972
Molecular FormulaC65H85N17O12
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1
InChIKeyYGGIRYYNWQICCP-LDRBRYNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutrelin (CAS 66866-63-5) Procurement Guide: Comparative Potency and Veterinary Model Validation for a GnRH Superagonist


Lutrelin (Wy 40972) is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor, functionally classified as a luteinizing hormone-releasing hormone (LHRH) superagonist [1]. It exhibits an in vivo potency approximately 150 times that of native GnRH in canine models [2]. Unlike many clinically deployed GnRH analogs, Lutrelin was historically developed as a research tool with a distinct pharmacological profile, including rapid pituitary desensitization and direct extra-pituitary effects on reproductive tissues [3]. This compound is not available as a commercial therapeutic but is exclusively sourced for specialized reproductive biology and endocrinology research applications.

Why Generic Substitution of Lutrelin with Other GnRH Agonists Is Scientifically Unsound


Direct interchange of Lutrelin with alternative GnRH agonists (e.g., leuprolide, goserelin, buserelin) is not supported by evidence and risks experimental irreproducibility. While they share a common receptor target, GnRH analogs exhibit significant divergence in potency ratios [1], desensitization kinetics [2], and non-gonadal tissue effects [3]. Lutrelin's exceptionally high potency (150× native GnRH) and distinct onset of pituitary down-regulation (within days) differ markedly from the extended-release profiles of clinically approved depot analogs [2]. Furthermore, Lutrelin's documented testosterone-independent vascular and epithelial effects in rodent testes are not universally observed across the agonist class [3]. Substitution without recalibration of dosing schedules or endpoint expectations can invalidate model outcomes, particularly in studies of estrus induction or acute endocrine suppression.

Quantitative Differentiation Evidence for Lutrelin vs. Comparator GnRH Agonists


In Vivo Potency Benchmarking: Lutrelin Demonstrates 150× Native GnRH Potency in Canine Models

Lutrelin exhibits an in vivo potency approximately 150 times greater than native GnRH in beagle dogs [1]. This quantified potency is a critical parameter for dose calculation and distinguishes Lutrelin from other analogs where potency ratios may differ (e.g., leuprolide is often cited with lower relative potency in certain assays). The 150× factor was empirically determined in dose-response estrus-induction trials, establishing a unique baseline for research applications.

Veterinary Reproduction GnRH Agonist Pharmacology Estrus Induction

Estrus Induction Efficacy: Lutrelin Achieves 100% Pregnancy Rate at Optimized 0.6 μg/kg/day Dose

In a controlled trial of 93 anoestrous beagle bitches, continuous Lutrelin administration at 0.6 μg/kg/day for 12 days resulted in a 100% pregnancy rate (6/6 bitches) following mating [1]. This outcome was dose-specific; higher doses (≥1.8 μg/kg/day) induced premature pituitary down-regulation and impaired pre-ovulatory LH surges, reducing fertility [1]. This quantitative dose-response relationship provides a precise protocol for fertility research not validated for other GnRH agonists in this model.

Canine Reproduction Fertility Anestrus Management

Rapid Pituitary Desensitization: Lutrelin Suppresses LH from 35 ± 6 ng/mL to 3 ± 0.5 ng/mL Within 10 Days

In ovariectomized beagle bitches, continuous Lutrelin infusion suppressed serum LH concentrations from a baseline of 35 ± 6 ng/mL to 3 ± 0.5 ng/mL within 10 days of treatment [1]. This rapid down-regulation contrasts with the slower onset of some clinically used depot agonists (e.g., leuprolide acetate depot formulations, which may require weeks to achieve castrate levels). The quantitative suppression kinetics allow precise temporal control of the hypothalamic-pituitary-gonadal axis in acute studies.

Endocrine Pharmacology Pituitary Desensitization LH Suppression

Testosterone-Independent Testicular Damage: Lutrelin Induces Seminiferous Tubule Injury Within 24 Hours in Rats

A single injection of Lutrelin in adult male Wistar rats caused severe damage to seminiferous tubules and marked vascular changes within 24 hours [1]. Notably, these effects were not prevented by co-administration of testosterone propionate (3 mg), indicating a direct, androgen-independent action on the testes [1]. This contrasts with the class-level mechanism of gonadal suppression via pituitary desensitization, which typically requires days to weeks. The rapid, non-gonadal vascular effect (leucocyte filling of vessels within 6 hours) appears unique to Lutrelin among reported GnRH agonists in this model.

Male Reproductive Toxicology Testicular Histopathology LHRH Agonist Effects

Endometriosis Model Efficacy: Lutrelin Inhibits Ectopic Endometrial Growth in Rats (Quantitative Comparison Not Available)

Lutrelin inhibits the growth of endometrial explants in a rat model of endometriosis [1][2]. While specific quantitative data (e.g., % volume reduction) are not publicly available in the indexed abstracts, this established in vivo efficacy provides a validated research application. However, without direct comparator data for other GnRH agonists (e.g., leuprolide, goserelin) in the same model, this evidence is supportive rather than differentially definitive.

Endometriosis Reproductive Pharmacology Rat Model

High-Value Application Scenarios for Lutrelin in Reproductive and Endocrine Research


Fertile Estrus Induction in Canine Models

Lutrelin is uniquely validated for achieving 100% pregnancy rates in anoestrous beagles using a defined 12-day, 0.6 μg/kg/day continuous infusion protocol [1]. This scenario is ideal for studies of canine reproductive physiology, fertility enhancement, and breeding synchronization where predictable, high-efficacy outcomes are paramount.

Acute Pituitary Desensitization and LH Suppression Studies

Due to its rapid suppression of LH (91% reduction within 10 days in ovariectomized dogs) [2], Lutrelin is the preferred reagent for experiments requiring swift, reversible shutdown of the hypothalamic-pituitary-gonadal axis, such as investigations into gonadotropin-dependent processes or acute endocrine disruption.

Investigation of Direct Testicular Effects of GnRH Agonists

The documented occurrence of testosterone-independent seminiferous tubule damage within 24 hours of Lutrelin administration in rats [3] positions this compound as a critical tool for dissecting extra-pituitary, direct gonadal actions of GnRH analogs. This is a distinct application not readily addressable with clinically approved agonists that lack this rapid, androgen-independent toxicity profile.

Rat Endometriosis Model Validation

Lutrelin's established efficacy in inhibiting ectopic endometrial growth in the rat allogeneic transplant model [4] supports its use as a positive control or investigational agent in preclinical endometriosis research. While not differentiating it from all analogs, it provides a reliable, literature-supported benchmark for this disease model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lutrelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.